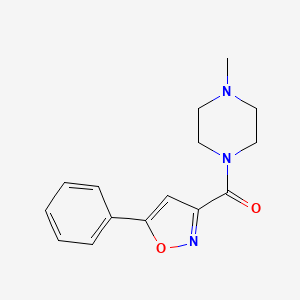
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperazine and isoxazole, which are known for their diverse biological activities. The structure of this compound includes a piperazine ring substituted with a methyl group and an isoxazole ring substituted with a phenyl group.
Orientations Futures
The future directions for research on “1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the significance of isoxazole derivatives in drug discovery , there may be interest in investigating the biological activities of this compound and its potential as a therapeutic agent.
Mécanisme D'action
Mode of Action
Compounds containing the isoxazole moiety are known to bind to their biological targets based on their chemical diversity .
Biochemical Pathways
It’s known that isoxazole-containing compounds can influence a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
The compound’s molecular weight is 28534096 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Isoxazole-containing compounds are known to have significant biological interests , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s physical properties such as melting point, boiling point, and density may be influenced by environmental conditions, which could in turn affect its action and stability.
Méthodes De Préparation
The synthesis of (4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves the reaction of 1-methylpiperazine with an appropriate isoxazole derivative. One common method involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as dimethylformamide (DMF) and under controlled temperature conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the methyl group can be replaced with other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been studied for its potential anti-inflammatory and anti-nociceptive properties . It has shown promising results in reducing inflammation and pain in various animal models. Additionally, this compound has been evaluated for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines . Its ability to modulate inflammatory pathways and inhibit specific enzymes makes it a valuable candidate for further research in medicinal chemistry and pharmacology.
Comparaison Avec Des Composés Similaires
Similar compounds to (4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone include other piperazine and isoxazole derivatives. For example:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has similar anti-inflammatory properties and is used in similar therapeutic applications.
(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound is another isoxazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-7-9-18(10-8-17)15(19)13-11-14(20-16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRWJDHUDHKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
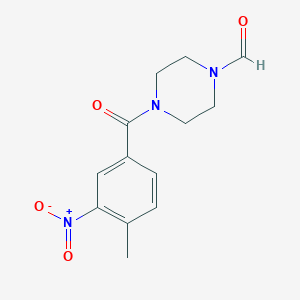
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
![N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5709140.png)
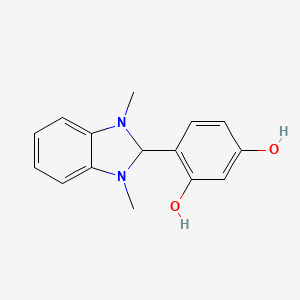
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

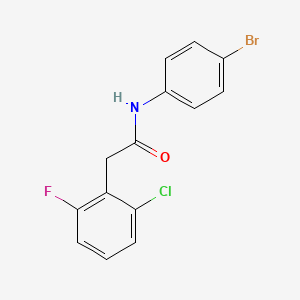

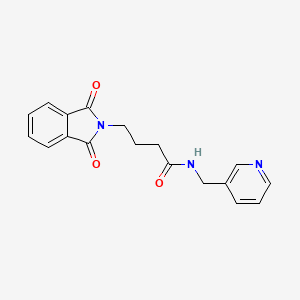
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
![1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-BUTANONE](/img/structure/B5709205.png)

